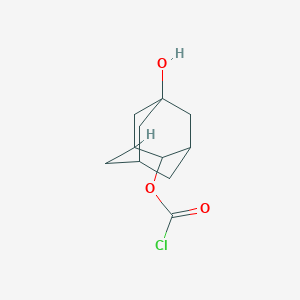

1-Hydroxy-4-adamantyl chloroformate

Description

Properties

Molecular Formula |

C11H15ClO3 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

(5-hydroxy-2-adamantyl) carbonochloridate |

InChI |

InChI=1S/C11H15ClO3/c12-10(13)15-9-7-1-6-2-8(9)5-11(14,3-6)4-7/h6-9,14H,1-5H2 |

InChI Key |

MSUDKUOGVWXTAD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3OC(=O)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Hydroxy-4-adamantyl chloroformate is utilized in the synthesis of various pharmacologically active compounds. Its ability to form stable carbamates makes it a valuable reagent for modifying amino acids and peptides. This application is particularly significant in drug design, where modifications can enhance bioactivity and selectivity.

Case Study: Adamantyl Carbamates

Research has shown that adamantyl carbamates exhibit promising biological activities, including anti-inflammatory and anticancer properties. For instance, the synthesis of N-adamantyloxycarbonyl derivatives of amino acids has been reported, demonstrating their potential as novel therapeutic agents .

Synthesis of Anticancer Agents

The compound has been integral in developing new anticancer agents through its role in synthesizing hydrazide-hydrazones with the adamantane carbonyl moiety. These compounds have shown significant cytotoxicity against various human cancer cell lines, highlighting their potential as effective cancer treatments.

Data Table: Cytotoxic Activity of Hydrazide-Hydrazones

| Compound | Activity Against | MIC (μM) | IC50 (μM) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 12.5 | 6.35 |

| 5a | Bacillus cereus | 12.5 | 6.77 |

| 5c | Candida albicans | 12.5 | 6.66 |

This table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) for selected compounds derived from this compound, demonstrating their efficacy against specific pathogens .

Antimicrobial Applications

The antimicrobial properties of derivatives synthesized from this compound have been explored extensively. Compounds such as hydrazide-hydrazones exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antibacterial Activity

In a study evaluating various adamantane derivatives, several compounds displayed moderate to strong antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus. This suggests that modifications using chloroformate derivatives can lead to effective antimicrobial agents .

Catalytic Applications

This compound also finds applications in catalysis, particularly in radical reactions involving carbon-carbon bond formation. Its unique structure allows for the development of new catalytic systems that can facilitate complex organic transformations.

Example: Radical Functionalization

Research indicates that radical-mediated functionalization methods utilizing adamantane derivatives have led to the successful synthesis of acylated intermediates through chlorocarbonylation processes . This highlights the versatility of this compound in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Reactivity Comparisons

Cyclopentyl Chloroformate

- Molecular Formula : C₆H₉ClO₂; Molecular Weight : 148.59 g/mol .

- Reactivity : Less steric hindrance compared to adamantyl derivatives, enabling faster nucleophilic acyl substitution. Widely used in pharmaceutical synthesis (e.g., API intermediates) due to its balance of reactivity and purity (pharmaceutical grade ≥97.5%) .

- Applications : Industrial and pharmaceutical-grade formulations for agrochemicals and fine chemicals .

Ethyl Chloroformate

- Molecular Formula : C₃H₅ClO₂; Molecular Weight : 108.52 g/mol .

- Reactivity : High electrophilicity due to smaller alkyl chain, making it suitable for rapid derivatization of amines and carboxylic acids. Used in peptide coupling and polymer crosslinking .

- Toxicity : Severe irritant; requires stringent handling protocols to avoid inhalation or skin contact .

Methyl Chloroformate

- Molecular Formula : C₂H₃ClO₂; Molecular Weight : 94.50 g/mol .

- Reactivity: Most reactive chloroformate due to minimal steric bulk. Used for methoxycarbonylation of nucleophiles (e.g., phenols, amines) .

- Toxicity : Highly toxic lachrymator; documented cases of lung injury from occupational exposure .

Benzyl Chloroformate

- Molecular Formula : C₈H₇ClO₂; Molecular Weight : 170.59 g/mol .

- Reactivity: Benzyl group enhances stability and enables cleavage under mild hydrogenolysis conditions. Common in protecting-group chemistry for amines .

Allyl and Vinyl Chloroformates

- Reactivity : π-Conjugation in allyl/vinyl groups accelerates solvolysis via resonance stabilization of transition states. Kinetic studies using Grunwald-Winstein equations highlight their unique solvolytic mechanisms compared to adamantyl derivatives .

1-Adamantyl Fluoroformate

Physical and Chemical Properties

Application-Specific Comparisons

- Pharmaceutical Synthesis :

- Peptide Chemistry :

- Polymer Science :

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-Hydroxy-4-adamantyl chloroformate in laboratory settings?

- Methodological Answer : Due to its structural similarity to other chloroformates (e.g., benzyl chloroformate), this compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis, which releases hydrogen chloride (HCl) gas . Compatibility testing is essential—avoid contact with strong acids, bases, or oxidizing agents. Conduct reactivity assessments using differential scanning calorimetry (DSC) to identify hazardous incompatibilities. Always use fume hoods and personal protective equipment (PPE) during handling .

Q. How can this compound be synthesized, and what purity benchmarks are critical?

- Methodological Answer : Synthesis typically involves reacting 1-hydroxyadamantane with phosgene or a phosgene surrogate (e.g., triphosgene) in anhydrous solvents like dichloromethane. Reaction conditions must be tightly controlled (e.g., -10°C to 0°C) to minimize side products such as adamantyl carbonates. Purity is assessed via gas chromatography (GC) or HPLC with UV detection (λ = 210–230 nm). Impurity profiling should focus on residual solvents (e.g., DCM) and unreacted precursors .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, particularly to verify the adamantyl backbone and chloroformate functional group. Mass spectrometry (EI-GC-MS or HR-LC-MS) provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy identifies characteristic C=O (1770–1810 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the steric bulk of the adamantyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The adamantyl group’s rigidity and steric hindrance reduce reaction rates compared to linear alkyl chloroformates (e.g., methyl or ethyl). Kinetic studies under varying temperatures (25–60°C) and solvents (e.g., THF vs. DMF) can quantify this effect. Computational modeling (DFT or MD simulations) may predict regioselectivity in reactions with amines or alcohols. Compare turnover frequencies (TOF) with less hindered analogs (e.g., isobutyl chloroformate) to establish structure-activity relationships .

Q. What are the acute toxicity thresholds (e.g., LC50, AEGL-3) for this compound, and how should these inform safety protocols?

- Methodological Answer : While specific data for this compound are lacking, extrapolate from structurally related chloroformates. For example, n-butyl chloroformate has a 1-hour LC50 of 200 ppm in rats, with AEGL-3 values derived using uncertainty factors (UF = 10) and temporal scaling (n=3 for shorter exposures) . Conduct acute inhalation toxicity tests in rodents (OECD TG 403) to determine LC50 and establish workplace exposure limits (e.g., NIOSH REL). Include histopathology of lung tissues to assess irritation severity .

Q. How can this compound be utilized in derivatization strategies for complex metabolite analysis?

- Methodological Answer : Similar to ethyl or methyl chloroformates, it can derivatize amino acids, organic acids, or amines for GC-MS analysis. Optimize reaction conditions (pH, solvent, molar ratios) to enhance derivative stability. For example, in urine or plasma, combine with n-propanol and pyridine to form volatile adamantyl carbamates. Validate using spiked recovery experiments and compare with established methods (e.g., silylation with MSTFA) .

Critical Research Gaps

- Toxicity Profiling : No developmental/reproductive or genotoxicity data exist for adamantyl chloroformates. Conduct Ames tests (OECD TG 471) and micronucleus assays (OECD TG 487) to fill these gaps .

- Stability Under Extreme Conditions : Evaluate thermal decomposition (TGA/DSC) and photolytic degradation (UV exposure) to refine storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.